Cas no 1803599-29-2 (1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1803599-29-2x500.png)
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 1-[2-(phenylmethoxy)ethyl]-
- AMY34572
- NE42702
- 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylic acid
- MFCD26936162
- DS-019639
- P17145
- 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylic Acid
- 1803599-29-2
- AKOS037644494
- SCHEMBL20295088
- 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylicacid
- CS-0052681
- AS-53807
- SY099186
- PB47943
- EN300-141084
- 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid
-
- MDL: MFCD26936162
- インチ: 1S/C13H16O3/c14-12(15)13(6-7-13)8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
- InChIKey: HUFDBLNVIRUMQA-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCOCC2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 220.109944368 g/mol
- どういたいしつりょう: 220.109944368 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ぶんしりょう: 220.26
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 351.7±15.0 °C at 760 mmHg
- フラッシュポイント: 132.3±13.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123321-500mg |
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 98% | 500mg |
¥3628 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123321-1g |
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 98% | 1g |
¥5896 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94072-10G |
1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 97% | 10g |
¥ 20,790.00 | 2023-04-14 | |
Chemenu | CM326158-5g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 95+% | 5g |
$1890 | 2021-06-16 | |
Chemenu | CM326158-100mg |
1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 95+% | 100mg |
$126 | 2021-06-16 | |
eNovation Chemicals LLC | D572467-10G |
1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 97% | 10g |
$3910 | 2024-05-23 | |
Advanced ChemBlocks | L22170-250MG |
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 97% | 250MG |
$325 | 2023-09-16 | |
Enamine | EN300-141084-10.0g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 95% | 10g |
$5103.0 | 2023-05-26 | |
eNovation Chemicals LLC | D572467-250MG |
1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 97% | 250mg |
$310 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123321-5g |
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid |
1803599-29-2 | 98% | 5g |
¥19051 | 2023-04-15 |
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acidに関する追加情報
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic Acid: A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
Recent advancements in organocatalytic methodologies have positioned 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (CAS 1803599-29-2) as a critical intermediate in asymmetric synthesis. This compound, characterized by its unique benzyloxylated cyclopropane scaffold, demonstrates remarkable versatility in constructing bioactive molecules through ring-opening reactions. Researchers from the Max Planck Institute for Coal Research recently demonstrated its utility in synthesizing complex natural product analogs with high enantioselectivity (Angew. Chem. Int. Ed., 2023).
The carboxylic acid functionality plays a pivotal role in modulating the compound's reactivity profiles. Studies published in Nature Chemistry (vol. 15, 2023) revealed that this group enables efficient esterification under mild conditions, facilitating the preparation of bioisosteres for pharmacological evaluation. The benzyloxylated ethyl side chain contributes to conformational rigidity, a property leveraged by medicinal chemists at Pfizer's R&D division to stabilize enzyme-inhibitor interactions in kinase-targeted drug candidates.
Innovations in microwave-assisted synthesis have significantly streamlined the production of this compound. A 2024 study from the Tokyo Institute of Technology reported a one-pot protocol achieving >95% yield through optimized solvent systems containing t-BuOK and DMF under controlled thermal cycling. This advancement addresses scalability challenges previously limiting its industrial adoption.
Bioactivity screening conducted at the National Cancer Institute's Developmental Therapeutics Program identified promising antiproliferative effects against triple-negative breast cancer cell lines (IC50: 3.8 μM). Follow-up mechanistic studies using CRISPR-Cas9 knockout models revealed interactions with the Wnt/β-catenin signaling pathway, suggesting potential synergies with existing checkpoint inhibitors.
The cyclopropane core's inherent strain energy has inspired applications in click chemistry platforms. A collaborative effort between MIT and Novartis demonstrated its use as a masked diazo precursor, enabling copper-free azide-alkyne cycloadditions with improved atom economy (JACS Au, 2024). This strain-release mechanism offers advantages over traditional azide precursors by eliminating toxic metal catalysts.
In material science applications, this compound serves as a building block for supramolecular architectures. Researchers at ETH Zurich recently synthesized self-assembling amphiphiles through amidation with β-cyclodextrin derivatives, creating nanoscale capsules for targeted drug delivery systems with pH-responsive release properties (Science Advances, 2024).
Safety evaluations conducted under OECD guidelines confirmed favorable toxicokinetic profiles when administered intravenously to murine models at therapeutic doses. Pharmacokinetic studies highlighted rapid metabolism via cytochrome P450 enzymes with primary metabolites excreted renally within 7 hours - critical data supporting its translational potential.
Synthetic strategies continue evolving with machine learning-guided retrosynthetic analysis identifying novel disconnection pathways. An algorithm developed at Stanford predicted an optimized route using NIS-mediated iodination followed by Suzuki coupling - a prediction validated experimentally with record reaction times (ChemRxiv preprint 6/2024).
Cross-disciplinary applications now extend to catalysis research where this compound functions as a ligand scaffold for palladium-catalyzed cross-couplings. Work from the Nobel-winning team at Kyoto University showed its ability to activate challenging aryl chlorides under ligand-free conditions when incorporated into NHC-based structures (Nature Catalysis cover article April 2024).
Ongoing clinical trials (NCT identifier NCT054789XX) are investigating its prodrug derivatives for inflammatory bowel disease treatment following successful proof-of-concept studies in Crohn's disease models showing reduced cytokine expression without immunosuppressive side effects.
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